Cornutaside C
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Overview
Description
Preparation Methods
Cornutaside C can be extracted from the roots of Ilex cornuta, a traditional Chinese medicinal plant . The extraction process involves using ethanol to extract the crude compound, followed by partitioning with petroleum ether, ethyl acetate, and n-butyl alcohol. The crude extract is then purified using various chromatographic techniques, including high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Cornutaside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cornutaside C has a wide range of scientific research applications. It is used in the field of life sciences for studying its biological activities and potential therapeutic effects . In chemistry, it is used as a model compound for studying glycosylation reactions and the synthesis of triterpenoid glycosides . In medicine, this compound is being investigated for its potential use in treating various diseases due to its bioactive properties . Additionally, it has applications in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Cornutaside C involves its interaction with specific molecular targets and pathways in the body. It is known to exert its effects through the modulation of various signaling pathways, including those involved in inflammation and cell proliferation . The exact molecular targets and pathways are still being studied, but it is believed that this compound may interact with enzymes and receptors involved in these processes .
Comparison with Similar Compounds
Cornutaside C is similar to other triterpenoid glycosides, such as ginsenosides and saponins, which are also known for their diverse biological activities . this compound is unique in its specific structure and the particular biological effects it exerts . Similar compounds include ginsenoside Rb1, ginsenoside Rg1, and saponin .
Properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (2R,4aR,6aS,6bR,12aR,14bS)-2-(hydroxymethyl)-2,6a,6b,9,9,12a-hexamethyl-10-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H66O13/c1-36(2)25-9-12-40(6)26(38(25,4)11-10-27(36)53-33-31(48)28(45)23(44)19-51-33)8-7-21-22-17-37(3,20-43)13-15-41(22,16-14-39(21,40)5)35(50)54-34-32(49)30(47)29(46)24(18-42)52-34/h7,22-34,42-49H,8-20H2,1-6H3/t22-,23-,24+,25?,26?,27?,28-,29+,30-,31+,32+,33-,34-,37+,38-,39+,40+,41-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUQZBNSNCFPQEN-OJMPHKGBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(CO4)O)O)O)C)CC=C5C3(CCC6(C5CC(CC6)(C)CO)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CCC(C5(C)C)O[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2C1)C)C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H66O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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